molecular formula C6H5BrFN B1303259 5-Bromo-2-fluoroaniline CAS No. 2924-09-6

5-Bromo-2-fluoroaniline

Cat. No. B1303259
CAS RN: 2924-09-6
M. Wt: 190.01 g/mol
InChI Key: ADWKOCXRCRSMLQ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoroaniline is a halogenated aniline derivative that is of interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various biologically active compounds. The presence of both bromine and fluorine atoms on the aromatic ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogen-rich intermediates like 5-bromo-2-fluoroaniline involves halogen dance reactions, which are useful for generating a variety of substituted pyridines with desired functionalities for further chemical manipulations . Additionally, the radiosynthesis of related compounds, such as 2-amino-5-[18F]fluoropyridines, has been achieved using palladium-catalyzed amination reactions, indicating the potential for incorporating 5-bromo-2-fluoroaniline into radio-labeled compounds for imaging and diagnostic purposes .

Molecular Structure Analysis

The molecular structure of 5-bromo-2-fluoroaniline is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position on the aromatic ring. This arrangement of substituents can influence the reactivity and electronic properties of the molecule, making it a valuable intermediate for the synthesis of more complex structures, such as imidazo[4,5-c]pyridin-2-ones .

Chemical Reactions Analysis

Chemoselective functionalization of compounds related to 5-bromo-2-fluoroaniline, such as 5-bromo-2-chloro-3-fluoropyridine, has been demonstrated. Catalytic amination conditions lead to the substitution of the bromide, while neat conditions without palladium catalysis favor substitution at the chloro position. This indicates that the reactivity of 5-bromo-2-fluoroaniline can be similarly controlled to achieve selective chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-fluoroaniline derivatives are influenced by the halogen atoms on the aromatic ring. These properties are crucial for the compound's behavior in various chemical reactions and its potential applications in drug development and synthesis of prodrugs, as seen with the use of related fluorinated compounds . The presence of bromine and fluorine can affect the compound's boiling point, melting point, solubility, and stability, which are important parameters in the synthesis and application of the compound in medicinal chemistry.

Scientific Research Applications

Anti-Cancer, Anti-Viral, and Anti-Inflammatory Agents

  • Summary of the Application: 5-Bromo-2-fluoroaniline is used as a starting material for the synthesis of anti-cancer, anti-viral, and anti-inflammatory agents .

Selective Serotonin Reuptake Inhibitors (SSRIs)

  • Summary of the Application: 5-Bromo-2-fluoroaniline is used as an intermediate in the synthesis of SSRIs such as fluoxetine and sertraline . These drugs are widely used for the treatment of depression, anxiety, and other psychiatric disorders.

Agrochemicals

  • Summary of the Application: 5-Bromo-2-fluoroaniline is used as a key intermediate in the synthesis of herbicides, fungicides, and insecticides . For example, it is used to prepare the active ingredient in the herbicide flumioxazin, which controls weeds in crops such as soybeans, peanuts, and cotton .

Dyes

  • Summary of the Application: 5-Bromo-2-fluoroaniline is used as a starting material for the synthesis of various azo dyes that are used in the textile industry .

Safety And Hazards

5-Bromo-2-fluoroaniline is classified as hazardous. It may cause skin and eye irritation, respiratory problems, and allergic reactions if inhaled, ingested, or absorbed through the skin . It is also toxic to aquatic organisms .

properties

IUPAC Name

5-bromo-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWKOCXRCRSMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951845
Record name 5-Bromo-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoroaniline

CAS RN

2924-09-6
Record name 5-Bromo-2-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2924-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 1-bromo-4-fluoro-3-nitrobenzene (1.56 g), nickel(II) bromide (78 mg), methanol (28 mL) and tetrahydrofuran (28 mL) was added sodium borohydride (805 mg) under ice-cooling, and the mixture was stirred at the same temperature for 30 minutes. The mixture was stirred at room temperature for 30 minutes, and the reaction mixture was poured into a saturated aqueous sodium hydrogen carbonate solution. The resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give 5-bromo-2-fluoroaniline (1.3 g). This material was dissolved in tetrahydrofuran (30 mL). To the solution were added 4-dimethylaminopyridine(0.26 g)and di(tert-butyl)dicarbonate (3.1 g), and the mixture was heated for reflux for 1.5 hours. The reaction mixture was poured into 0.5 mol/L hydrochloric acid, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. To the residue were added methanol (21 mL) and potassium carbonate (2.94 g), and the mixture was heated for reflux for 2 hours. To the reaction mixture was added water, and the mixture was poured into brine. The resulting mixture was extracted with ethyl acetate, and the extract was dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=95/5) to give the title compound (1.72 g).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
78 mg
Type
catalyst
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
805 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Add 4-bromo-1-fluoro-2-nitrobenzene (19.4 g, 88.2 mmol) and 10 g of fine mesh iron to a solution of acetic acid (75 mL) and water (5 mL) and heat to 105° C. for 4 h or until the 4-bromo-1-fluoro-2-nitrobenzene is completely consumed. Concentrate to remove most of the acetic acid, pour into water and extract with ethyl acetate. Wash the ethyl acetate layers with water, an aqueous saturated solution of sodium chloride, dry (potassium carbonate), filter and concentrate. Purify the residue by silica gel chromatography, eluting with hexanes:ethyl acetate, to give the title compound as an amber oil (11.3 g, 67%).
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Synthesis routes and methods III

Procedure details

Iron powder (9.3 g, 0.166 mM) and ammonium chloride (1.7 g, 0.032 mM) were stirred in water (42 ml) at 100° C. for 30 minutes. Commercially available 2-nitro 4-bromo fluorobenzene (9.2 g, 0.42 mM) was added drop wise to the above solution over a period of 45 minutes. The reaction was stirred at 100° C. for an additional five hours. Water was removed in vacuo. The resultant crude solution was stirred in ethyl acetate (100 mL) for 20 minutes and the organic solution was decanted off. This wash was repeated two more times. The organic layers were combined, dried (MgSO4), passed through a plug of SiO2, and concentrated to afford 4.2 g (53% yield) of the desired product as a red oil. The product was used without further purification. NMR (CHCl3) δ 3.78 (bs, 2H); 6.65-7.07(m, 3H).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.3 g
Type
catalyst
Reaction Step Two
Yield
53%

Synthesis routes and methods IV

Procedure details

3.0 g of 5-bromo-2-fluoronitrobenzene, 3.8 g iron powder and 7.3 g ammonium chloride were heated at 80° C. for 2 hours in a solution mixture of 30 mL methanol and 30 mL water. The reaction mixture was filtered through Celite, the methanol was evaporated, and the reaction mixture was diluted with water and extracted with ethyl acetate. The extract was washed with brine, and the organic layer was dried over anhydrous sodium sulfate and filtered through a column with a small amount of silica gel. The solvent was evaporated to give 2.43 g of the title compound (yellow oil).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-fluoroaniline
Reactant of Route 2
5-Bromo-2-fluoroaniline
Reactant of Route 3
5-Bromo-2-fluoroaniline
Reactant of Route 4
5-Bromo-2-fluoroaniline
Reactant of Route 5
5-Bromo-2-fluoroaniline
Reactant of Route 6
5-Bromo-2-fluoroaniline

Citations

For This Compound
23
Citations
R Patrick, NS Nagarajan, H Pan, SK Saha… - … of pharmaceutical and …, 2011 - Elsevier
… , 4-bromo-3-fluoroaniline and 5-bromo-2-fluoroaniline) were analyzed and their CID mass … HF and HCN were reported for 5-bromo-2-fluoroaniline. Elimination of bromine radical was …
Number of citations: 4 www.sciencedirect.com
C Ji, YM Qin - Zeitschrift für Kristallographie-New Crystal Structures, 2019 - degruyter.com
… 5-Bromo-2-fluoroaniline (5 g, 26.31 mmol) was dissolved in THF (80 mL) at room temperature, followed by di-tert-butyl dicarbonate (17.23 g, 78.94 mmol) and dimethylaminopyridine (…
Number of citations: 3 www.degruyter.com
J Chen, J Gan, J Sun, Z Chen, H Fu, J Rong, X Deng… - Tetrahedron letters, 2020 - Elsevier
… Briefly, commercially available 5-bromo-2-fluoroaniline 1 was converted into 5-bromo-2-fluorobenzenesulfonamide 3 through the Meerwein modification of the Sandmeyer reaction in 65…
Number of citations: 6 www.sciencedirect.com
J Chen, W Ran, Y Huang, J Wei, J Rong, H Wei… - Biomedicine & …, 2023 - Elsevier
… Precursor 7 was efficiently synthesized over seven steps from 5-bromo-2-fluoroaniline with 8.9 % overall yield. The characterization of precursor 7 and compound 6 was provided in the …
Number of citations: 4 www.sciencedirect.com
JE Tsang - 2021 - search.proquest.com
The epidermal growth factor receptor (EGFR) is genetically altered in nearly 60% of glioblastoma (GBM) tumors; however, tyrosine kinase inhibitors (TKIs) against EGFR have failed to …
Number of citations: 3 search.proquest.com
TD Aicher, CA Van Huis, AR Hurd… - Journal of Medicinal …, 2021 - ACS Publications
… In this route, 5-bromo-2-fluoroaniline 44 was converted to the sulfonamide 45. Its coupling partner was the (R)-2,2-dimethyl-3-(oxiran-2-yl)propanenitrile 47 prepared from the addition of …
Number of citations: 7 pubs.acs.org
董亜芳 - 2021 - catalog.lib.kyushu-u.ac.jp
This dissertation focuses on the investigation of sila-Friedel–Crafts reaction for the synthesis of silacyclic compounds. The direct synthesis of silacycles is challenging because it …
Number of citations: 5 catalog.lib.kyushu-u.ac.jp
B Frett - 2014 - repository.arizona.edu
Targeted cancer therapeutics represent the advent of a new therapeutic age, brought forth by the small molecule tyrosine kinase inhibitor (TKI) imatinib (Gleevec®). Imatinib is able to …
Number of citations: 0 repository.arizona.edu
K Takrouri, HD Cooper, A Spaulding… - ACS Infectious …, 2016 - ACS Publications
… 5-Bromo-2-fluoroaniline (0.189 g, 1 mmol) was dissolved in anhydrous DCM, and then triethylamine (0.422 mL, 3 mmol) was added. The reaction mixture was then cooled to 0 C in an …
Number of citations: 31 pubs.acs.org
C Lesenfants, E Goffin, B Pirotte, S Dammicco… - CIRM Day, 2022 - orbi.uliege.be
… After diazotization of the 5-bromo-2-fluoroaniline 10, the resulting sulfonamide 11 reacted with cyclopropylamine. Cyclisation of compound 12 occurred as expected with …
Number of citations: 0 orbi.uliege.be

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